
1,3-benzodioxol-5-yl 3,4-dimethoxybenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-benzodioxol-5-yl 3,4-dimethoxybenzoate, commonly known as MDMA, is a psychoactive drug with stimulant and hallucinogenic properties. It is a member of the amphetamine class of drugs and is commonly referred to as "ecstasy" or "molly". MDMA is widely used recreationally, but it also has potential therapeutic applications.
作用机制
MDMA acts primarily by increasing the levels of serotonin, dopamine, and norepinephrine in the brain. It also has a weak affinity for the serotonin transporter, which leads to increased serotonin release. The increased levels of these neurotransmitters are thought to contribute to the drug's effects on mood, perception, and cognition.
Biochemical and Physiological Effects:
MDMA has a number of physiological effects, including increased heart rate and blood pressure, sweating, and pupil dilation. It also causes the release of the hormone oxytocin, which is associated with social bonding and trust. MDMA can also cause dehydration and hyperthermia, which can be dangerous in certain situations.
实验室实验的优点和局限性
MDMA has several advantages for use in lab experiments. It is relatively easy to synthesize and can be administered in a controlled manner. It also has a relatively short half-life, which allows for precise timing of experiments. However, there are also limitations to the use of MDMA in lab experiments. The drug has a number of physiological effects that can interfere with the interpretation of results, and there is also the potential for abuse and addiction.
未来方向
There are several areas of future research on MDMA. One area of interest is the potential use of MDMA in the treatment of other psychiatric disorders, such as addiction and depression. Another area of research is the development of new compounds that have similar therapeutic effects but with fewer side effects. Finally, there is also interest in understanding the long-term effects of MDMA use, particularly in heavy users.
Conclusion:
MDMA is a psychoactive drug with potential therapeutic applications. It is synthesized from safrole and acts primarily by increasing the levels of serotonin, dopamine, and norepinephrine in the brain. MDMA has a number of physiological effects and limitations for use in lab experiments, but there are also several areas of future research on the drug.
合成方法
MDMA is synthesized from safrole, a natural substance found in the oils of sassafras trees. The synthesis process involves several steps, including the conversion of safrole to isosafrole, which is then converted to MDP2P (3,4-methylenedioxyphenyl-2-propanone). MDP2P is then reduced to MDMA using a reducing agent such as aluminum amalgam.
科学研究应用
MDMA has been studied for its potential therapeutic applications, particularly in the treatment of post-traumatic stress disorder (PTSD). Studies have shown that MDMA-assisted psychotherapy can help reduce symptoms of PTSD, including anxiety, depression, and avoidance behavior. MDMA has also been studied for its potential use in the treatment of other psychiatric disorders, such as anxiety, depression, and addiction.
属性
IUPAC Name |
1,3-benzodioxol-5-yl 3,4-dimethoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O6/c1-18-12-5-3-10(7-14(12)19-2)16(17)22-11-4-6-13-15(8-11)21-9-20-13/h3-8H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLKLSQHJJOUZSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC2=CC3=C(C=C2)OCO3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(4-chlorophenyl)-5-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5803696.png)

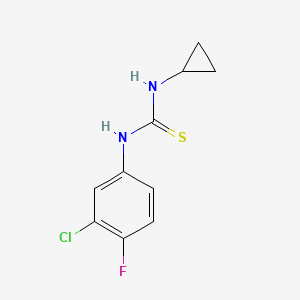
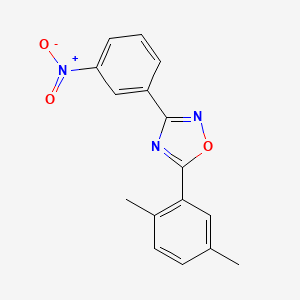
![methyl 3-{[(4-methoxyphenyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5803736.png)
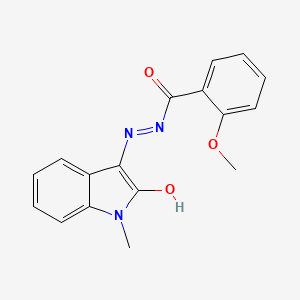
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5803743.png)
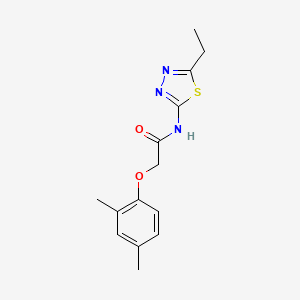
![6-tert-butyl-N-cyclohexyl-2-{[(1,3,5-trimethyl-1H-pyrazol-4-yl)methylene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5803757.png)
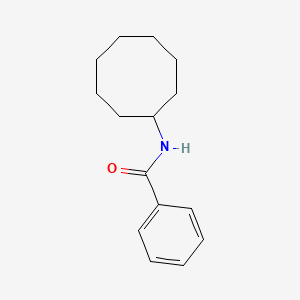
![2-(2-cyanophenoxy)-N'-[3-(3-nitrophenyl)-2-propen-1-ylidene]acetohydrazide](/img/structure/B5803764.png)
![3-chloro-N'-{4-methoxy-3-[(4-nitrophenoxy)methyl]benzylidene}benzohydrazide](/img/structure/B5803766.png)
![2-(8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol](/img/structure/B5803788.png)
![N-(4-acetylphenyl)-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide](/img/structure/B5803796.png)